5,6-Dihydro-2h-cyclopenta[c]pyrrol-4-one
Overview
Description
5,6-Dihydro-2h-cyclopenta[c]pyrrol-4-one (DCP) is a cyclic organic compound that is found in a variety of natural products and is used in a variety of scientific and industrial applications. It is a colorless, crystalline solid with a molecular weight of 164.14 g/mol and a melting point of 212-215°C. DCP is a structural analog of the naturally occurring pyrrolizidine alkaloids, which are found in many plant species. DCP has been studied for its potential therapeutic and industrial applications, including in the synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds.
Scientific Research Applications
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- Application : Pyrrole, which includes 5,6-Dihydro-2h-cyclopenta[c]pyrrol-4-one, is a biologically active scaffold possessing diverse activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Methods of Application : Various tactical approaches are used to synthesize pyrrole and pyrrole-containing analogs .
- Results : Pyrrole-containing analogs are considered a potential source of biologically active compounds. They have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
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Synthesis of Arylidene Derivatives
- Application : A new series of arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]- and 4,5,6,7-tetrahydrobenzo[b]-thiophene-2-carboxylic acid were synthesized .
- Methods of Application : The synthesis involved using 1 H and 13 C NMR, IR, and mass .
- Results : The synthesized arylidene derivatives were characterized and evaluated .
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- Application : 5,6-Dihydro-2h-cyclopenta[c]pyrrol-4-one is used as a key intermediate in the synthesis of cefpirome .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the synthesis of 6,7-dihydro-5H-cyclopenta [b]pyridine .
- Results : The result is a new practical and efficient route for the synthesis of 6,7-dihydro-5H-cyclopenta [b]pyridine .
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Synthesis of Heterocyclic Compounds
- Application : 5,6-Dihydro-2h-pyran-2-ones, which are similar to 5,6-Dihydro-2h-cyclopenta[c]pyrrol-4-one, constitute an important class of heterocyclic compounds .
- Methods of Application : There are several synthetic routes to the preparation of these heterocycles including intramolecular cyclization, N-heterocyclic carbeneprecatalyst (NHC-precatalyst) reaction of enals and ketones, dicobaltoctacarbonyl-mediated tandem (5+1)/(4+2) cycloaddition, ring-closing metathesis of dienes containing carboxylate group by Grubbs II catalyst, (3+2) cycloaddition reaction, condensation reaction, and biosynthesis pathway .
- Results : These types of heterocycles have shown a wide range of biological and pharmacological activities including human antitumor, antifungal, antimicrobial, anti-inflammatory, antistress, antibiotic, antituberculosis, antiparasitic, antiviral .
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- Application : A new small molecule, ITTC, bearing an indacenodithieno [3,2-b]thiophene core and a 2- (6-oxo-5,6-dihydro-4H-cyclopenta [c]thiophen-4-ylidene)malononitrile end group, was designed, synthesized and characterized as a non-fullerene electron acceptor .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the synthesis of ITTC .
- Results : The ITTC possesses strong and broad light absorption, high and balanced charge mobility and a nanoscale interpenetrating morphology when blended with a recently synthesized hexafluoroquinoxaline based polymer donor-HFQx-T . After thermal annealing, an impressive power conversion efficiency (PCE) of 10.4% was obtained .
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Synthesis of Organic Compounds
- Application : 5,6-Dihydro-2h-cyclopenta[c]pyrrol-4-one is used as a key intermediate in the synthesis of numerous organic compounds .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the synthesis of 6,7-dihydro-5H-cyclopenta [b]pyridine .
- Results : The result is a new practical and efficient route for the synthesis of 6,7-dihydro-5H-cyclopenta [b]pyridine .
properties
IUPAC Name |
5,6-dihydro-2H-cyclopenta[c]pyrrol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c9-7-2-1-5-3-8-4-6(5)7/h3-4,8H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPNSFLVUNNYLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CNC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50666978 | |
Record name | 5,6-Dihydrocyclopenta[c]pyrrol-4(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50666978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-2h-cyclopenta[c]pyrrol-4-one | |
CAS RN |
95065-06-8 | |
Record name | 5,6-Dihydrocyclopenta[c]pyrrol-4(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50666978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H,4H,5H,6H-cyclopenta[c]pyrrol-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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